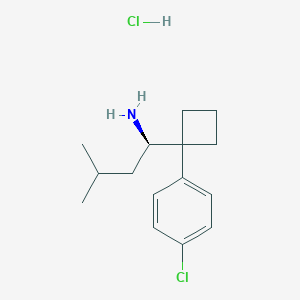

Didesmethylsibutramine hydrochloride, (R)-

説明

Significance as a Research Chemical and Metabolite Analog

(R)-Didesmethylsibutramine hydrochloride is the (R)-enantiomer of didesmethylsibutramine (B18375), one of the two major active metabolites of sibutramine (B127822). nih.govncats.io Sibutramine itself is a tertiary amine that undergoes rapid demethylation in the body to form a secondary amine (desmethylsibutramine or metabolite 1) and subsequently a primary amine (didesmethylsibutramine or metabolite 2). nih.gov Research has demonstrated that these metabolites are pharmacologically more potent than sibutramine itself. nih.gov

The significance of (R)-didesmethylsibutramine as a research chemical stems from its potent and enantioselective inhibition of monoamine reuptake. nih.govncats.io Specifically, the (R)-enantiomer is considerably more potent than the (S)-enantiomer in inhibiting the reuptake of norepinephrine (B1679862) and dopamine (B1211576), and to a lesser extent, serotonin (B10506). nih.govncats.iowikipedia.org This stereoselectivity provides researchers with a precise tool to probe the chiral recognition sites of monoamine transporters.

As a metabolite analog, the study of (R)-didesmethylsibutramine is crucial for a comprehensive understanding of the pharmacological profile of sibutramine. The parent drug can be considered a prodrug, with its in vivo activity largely attributable to its desmethyl and didesmethyl metabolites. ic.ac.uk Therefore, investigating the properties of (R)-didesmethylsibutramine allows for a more accurate interpretation of the mechanisms underlying the effects observed with sibutramine administration.

Preclinical studies have highlighted the distinct pharmacological profile of (R)-didesmethylsibutramine. For instance, research in rats has shown that both (R)-desmethylsibutramine and (R)-didesmethylsibutramine exhibit greater anorectic effects compared to their respective (S)-enantiomers and the parent compound, sibutramine. nih.gov These findings underscore the importance of considering the metabolic fate and stereochemistry of pharmacologically active compounds.

The following table summarizes the in vitro monoamine reuptake inhibition data for the enantiomers of didesmethylsibutramine, illustrating the superior potency of the (R)-enantiomer.

| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |

|---|---|---|---|

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

Historical Perspective on Metabolite Research within Monoamine Reuptake Inhibition

The field of monoamine reuptake inhibition has a rich history, initially driven by the discovery of tricyclic antidepressants (TCAs) in the 1950s. biopsychiatry.com These early compounds, such as imipramine, were found to block the reuptake of norepinephrine and serotonin, leading to the formulation of the monoamine hypothesis of depression. nih.gov Early research primarily focused on the parent compounds themselves.

The development of selective serotonin reuptake inhibitors (SSRIs) in the late 1980s, such as fluoxetine, further highlighted the significance of active metabolites. biopsychiatry.com Fluoxetine is metabolized to norfluoxetine, an active metabolite with a longer half-life that contributes significantly to the drug's therapeutic effect.

The research on sibutramine and its metabolites, including (R)-didesmethylsibutramine, is a prime example of this evolution in understanding. Initial studies focused on sibutramine's ability to inhibit the reuptake of both serotonin and norepinephrine. nih.gov Subsequent research, however, revealed that its primary and secondary amine metabolites were more potent inhibitors of monoamine reuptake. nih.gov This discovery was crucial in elucidating the true mechanism of action of sibutramine and emphasized the necessity of evaluating metabolites in preclinical and clinical studies. The investigation into the enantioselective effects of sibutramine's metabolites further refined this understanding, demonstrating that specific stereoisomers are responsible for the desired pharmacological activity. nih.gov This historical progression underscores the now-standard practice in pharmacology of thoroughly characterizing the metabolic profile of new chemical entities to identify any active metabolites that may influence efficacy.

特性

IUPAC Name |

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRVYINTXCWNRF-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262854-35-3 | |

| Record name | Didesmethylsibutramine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262854353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWP9I7EXUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for R Didesmethylsibutramine Hydrochloride

Stereoselective Synthesis Pathways

The synthesis of the core amine structure of Didesmethylsibutramine (B18375) begins with the key intermediate, 1-(4-chlorophenyl)-cyclobutane-1-carbonitrile. This precursor is typically prepared through the alkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane.

Once the carbonitrile is obtained, the next critical step is its conversion to the corresponding primary amine, 1-(1-(4-chlorophenyl)cyclobutyl)methanamine. This transformation is achieved through reduction. Various reducing agents can be employed for this purpose, with the choice of reagent being crucial to avoid unwanted side reactions and ensure a high yield of the desired amine. Common laboratory and industrial reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The resulting racemic amine serves as a crucial building block for subsequent stereoselective steps.

To achieve the desired (R)-configuration at the chiral center, synthetic strategies rely on the temporary attachment of a chiral auxiliary. This auxiliary directs the addition of a nucleophile to a prochiral center, after which it can be cleanly removed.

A highly effective and widely adopted method for the asymmetric synthesis of chiral amines involves the use of enantiopure sulfinamides, particularly (R)-tert-butanesulfinamide, often referred to as Ellman's auxiliary. nih.govrsc.org This reagent serves as a versatile chiral ammonia (B1221849) equivalent. orgsyn.org

The synthesis begins with the condensation of the primary amine precursor, 1-(1-(4-chlorophenyl)cyclobutyl)methanamine, with isobutyraldehyde (B47883) to form an intermediate imine. This imine is then reacted with (R)-tert-butanesulfinamide. The resulting N-tert-butanesulfinyl imine is a key intermediate where the chiral sulfinyl group is positioned to direct the subsequent nucleophilic addition with high diastereoselectivity. iupac.org

The formation of the N-tert-butanesulfinyl imine from the condensation of (R)-tert-butanesulfinamide with an aldehyde or ketone can be slow and may require harsh conditions. To facilitate this reaction, Lewis acids are often employed as catalysts. harvard.edu Lewis acids activate the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of the sulfinamide.

Commonly used Lewis acids for this purpose include titanium(IV) ethoxide (Ti(OEt)₄) and copper(II) sulfate (B86663) (CuSO₄). harvard.edu The use of these catalysts allows the condensation to proceed under milder conditions, often at room temperature, and in higher yields, which is particularly beneficial when dealing with sensitive substrates. harvard.edu

Table 1: Effect of Lewis Acids on Sulfinimine Formation

| Lewis Acid Catalyst | Typical Conditions | Outcome |

| Titanium(IV) Ethoxide (Ti(OEt)₄) | Elevated temperatures | Effective for challenging condensations, including with ketones. harvard.edu |

| Copper(II) Sulfate (CuSO₄) | Room Temperature | Promotes high yields without requiring a large excess of the carbonyl compound. harvard.edu |

| Indium(III) Bromide (InBr₃) | Dichloromethane, Room Temp. | Used in Petasis reactions involving sulfinyl imines. nih.gov |

With the chiral N-tert-butanesulfinyl imine intermediate in hand, the crucial carbon-carbon bond is formed via the addition of a Grignard reagent. For the synthesis of (R)-Didesmethylsibutramine, an isobutylmagnesium halide (e.g., isobutylmagnesium bromide) is added to the sulfinimine.

The stereochemical outcome of this addition is controlled by the chiral (R)-tert-butanesulfinyl group. The addition proceeds through a rigid, six-membered chair-like transition state, where the magnesium atom chelates to both the nitrogen and oxygen atoms of the sulfinyl group. The bulky tert-butyl group on the sulfur atom effectively shields one face of the C=N double bond, forcing the incoming isobutyl group from the Grignard reagent to attack from the less sterically hindered face. This directed attack results in the formation of the desired diastereomer with high selectivity. iupac.org

Following the Grignard addition, the chiral auxiliary is readily cleaved under mild acidic conditions (e.g., with HCl in an alcohol solvent) to yield the final product, (R)-Didesmethylsibutramine, as its hydrochloride salt in high enantiomeric purity. harvard.edu

Resolution Techniques for (R)-Enantiomer Enrichment

The primary method for obtaining the (R)-enantiomer of didesmethylsibutramine (DDMS) is through diastereomeric salt resolution. This classical chemical resolution technique leverages the formation of diastereomers with distinct physical properties, allowing for their separation.

A widely employed and effective method involves the use of a chiral resolving agent, such as D-tartaric acid, to react with the racemic mixture of didesmethylsibutramine. This reaction creates a pair of diastereomeric salts: ((R)-Didesmethylsibutramine)-(D-tartrate) and ((S)-Didesmethylsibutramine)-(D-tartrate). Due to their different spatial arrangements, these diastereomeric salts exhibit varying solubilities in specific solvent systems. This difference in solubility is the cornerstone of the resolution process, enabling the selective crystallization of one diastereomer over the other.

The process typically involves dissolving the racemic didesmethylsibutramine and D-tartaric acid in a suitable solvent or a mixture of solvents. As the solution is cooled or concentrated, the less soluble diastereomeric salt, in this case, the (R)-Didesmethylsibutramine salt, preferentially crystallizes out of the solution. The solid diastereomeric salt is then isolated by filtration. Finally, the purified (R)-Didesmethylsibutramine is liberated from the tartaric acid by treatment with a base, followed by conversion to the hydrochloride salt.

Optimization of Synthetic Yield and Enantiomeric Purity

Achieving a high yield and excellent enantiomeric purity is critical in the synthesis of (R)-Didesmethylsibutramine hydrochloride. The optimization of the diastereomeric salt resolution process is a multi-faceted endeavor, with several experimental parameters influencing the outcome. Key factors that are systematically varied and controlled include the choice of resolving agent, the solvent system, the temperature profile of the crystallization, and the stoichiometry of the reactants.

The selection of the resolving agent is paramount. While D-tartaric acid is commonly used, other chiral acids could potentially offer different efficiencies in diastereomeric salt formation and separation. The solvent system plays a crucial role in differentiating the solubilities of the diastereomeric salts. A systematic screening of various solvents and solvent mixtures is often necessary to identify the optimal medium that maximizes the precipitation of the desired diastereomer while keeping the undesired one in solution.

Temperature control during crystallization directly impacts the kinetics and thermodynamics of the process. A carefully controlled cooling rate can promote the formation of larger, purer crystals and prevent the co-precipitation of the undesired diastereomer. The molar ratio of the racemic amine to the resolving agent can also be adjusted to optimize the yield and purity of the resulting diastereomeric salt.

Recrystallization of the isolated diastereomeric salt is a common technique to further enhance enantiomeric purity. Each recrystallization step helps to remove impurities, including the undesired diastereomer, leading to a product with a higher enantiomeric excess (ee). The efficiency of this optimization process is typically monitored by analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), which can accurately quantify the ratio of the two enantiomers.

Table 1: Illustrative Data for Optimization of Diastereomeric Resolution

| Resolving Agent | Solvent System | Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee %) of (R)-DDMS |

| D-Tartaric Acid | Methanol/Water | 0 | 45 | 95 |

| D-Tartaric Acid | Ethanol | 5 | 42 | 92 |

| D-Tartaric Acid | Isopropanol | 0 | 40 | 90 |

| (1R)-(-)-10-Camphorsulfonic Acid | Acetone | -5 | 35 | 88 |

Note: This table is for illustrative purposes and represents typical data that would be generated during an optimization study.

Derivatization for Analog Synthesis in Research

The derivatization of (R)-Didesmethylsibutramine serves as a valuable strategy in medicinal chemistry research, primarily for the synthesis of novel analogs with potentially improved pharmacological profiles or to probe structure-activity relationships (SAR). By systematically modifying the chemical structure of the parent compound, researchers can investigate how different functional groups and structural motifs influence its biological activity.

One common point of derivatization is the primary amine group of the didesmethylsibutramine molecule. This amine can undergo a variety of chemical transformations to introduce new functionalities. For instance, acylation reactions can be employed to introduce different acyl groups, while alkylation can add various alkyl chains. These modifications can alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can affect the compound's potency, selectivity, and pharmacokinetic properties.

Another approach to analog synthesis involves modifications to other parts of the molecule, such as the aromatic ring or the cyclobutyl group. For example, the synthesis of analogs with different substituents on the phenyl ring can provide insights into the electronic and steric requirements for optimal interaction with its biological target.

The synthesized analogs are then subjected to biological evaluation to assess their activity and to build a comprehensive SAR profile. This information is crucial for the rational design of new compounds with enhanced therapeutic potential. For example, the synthesis and testing of a series of N-substituted derivatives could reveal the optimal size and nature of the substituent for biological activity.

Stereochemical Aspects of R Didesmethylsibutramine Hydrochloride

Enantiomeric Purity and Control in Synthesis

Achieving enantiomeric purity is a key consideration in the synthesis of (R)-didesmethylsibutramine for research and potential therapeutic applications. The synthesis of the enantiopure metabolites, including (R)-didesmethylsibutramine, has been accomplished through methods that combine isolation, purification, and salt formation resolution in a single step. actamedicamarisiensis.ro One effective strategy involves the use of a chiral resolving agent, such as tartaric acid, with the racemic mixture of didesmethylsibutramine (B18375). actamedicamarisiensis.ro This process forms diastereomeric salts, which have different physical properties, such as solubility. wikipedia.org Through simple crystallization, the less soluble diastereomeric salt can be selectively precipitated and isolated, allowing for the separation of the desired enantiomer. actamedicamarisiensis.rowikipedia.org This method provides a pathway to obtain both enantiopure (R)- and (S)-didesmethylsibutramine from a chemically pure racemic starting material. actamedicamarisiensis.ro

Stereoselective Interactions with Monoamine Transporters

Didesmethylsibutramine functions as a monoamine reuptake inhibitor, and its potency is highly dependent on its stereochemical configuration. wikipedia.org The (R)-enantiomer demonstrates a distinct and more potent interaction profile with the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters compared to its (S)-counterpart. wikipedia.orgncats.io This stereoselectivity is fundamental to its mechanism of action.

The (R)-enantiomer of didesmethylsibutramine shows inhibitory activity at the serotonin transporter. wikipedia.orgncats.io In vitro studies measuring binding affinity have reported an inhibition constant (Ki) of 140 nM for the (R)-enantiomer at SERT. wikipedia.orgncats.io This affinity is substantially higher than that of the (S)-enantiomer, which has a reported Ki value of 4,300 nM, indicating a much weaker interaction with the serotonin transporter. wikipedia.org

The interaction with the norepinephrine transporter is also highly stereoselective. The (R)-enantiomer is a potent inhibitor of NET, with a reported Ki value of 13 nM. wikipedia.orgncats.io This demonstrates a strong binding affinity. In contrast, the (S)-enantiomer is less potent, with a Ki of 62 nM. wikipedia.org Studies have consistently shown that all tested enantiomers and their parent compounds were more potent at inhibiting the uptake of norepinephrine and dopamine than that of serotonin. nih.gov

(R)-Didesmethylsibutramine exhibits its highest potency for the dopamine transporter among the three monoamine transporters. wikipedia.orgncats.io Research indicates a Ki value of 8.9 nM for the (R)-enantiomer at DAT. wikipedia.orgncats.io The (S)-enantiomer also binds to DAT but with a slightly lower affinity, showing a Ki of 12 nM. wikipedia.org

| Compound | SERT Affinity (Ki nM) | NET Affinity (Ki nM) | DAT Affinity (Ki nM) |

|---|---|---|---|

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

| Racemate | 20 | 15 | 45 |

Data sourced from multiple studies. wikipedia.orgncats.io

Impact of Stereochemistry on Preclinical Pharmacological Activity

The stereochemical configuration of didesmethylsibutramine directly translates to differences in its pharmacological effects in preclinical models. wikipedia.orgncats.io The (R)-enantiomer is significantly more potent as an inhibitor of monoamine reuptake than the (S)-enantiomer. wikipedia.org This enhanced potency at the molecular level results in stronger anorectic (appetite-suppressing) activity in animal studies. wikipedia.orgnih.gov

Preclinical research has shown that both (R)-desmethylsibutramine and (R)-didesmethylsibutramine produce greater anorexic effects than their corresponding (S)-enantiomers and the parent compound, sibutramine (B127822). nih.gov Specifically, (R)-didesmethylsibutramine is more potent than sibutramine in reducing food intake and promoting weight loss in animal models. ncats.io These findings suggest that the enantioselective properties of the metabolites could offer a more effective pharmacological profile. ncats.ionih.gov While the (S)-enantiomer appears largely inactive on food intake, it does show some effects on locomotor behavior. ncats.io

Chiral Resolution and Enantiodetermination Techniques in Research

The separation and analysis of the enantiomers of didesmethylsibutramine are essential for studying their distinct pharmacological properties. dntb.gov.ua A variety of analytical techniques are employed for this purpose, primarily centered around chromatography and electrophoresis. dntb.gov.uanih.gov

High-performance liquid chromatography (HPLC) is a common method for chiral separation. actamedicamarisiensis.ronih.gov This can be achieved directly by using a chiral stationary phase (CSP), such as one based on α-acid glycoprotein (B1211001) (AGP), which allows for the differential interaction and separation of the R- and S-isomers. actamedicamarisiensis.ro A rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a Chiral-AGP stationary-phase column has been reported for the separation of sibutramine and its active metabolite enantiomers in rat plasma. actamedicamarisiensis.ro

Another approach is the indirect HPLC technique, which involves derivatization with a chiral reagent to form two diastereomers. actamedicamarisiensis.ro These diastereomers can then be separated using standard achiral chromatographic conditions. actamedicamarisiensis.ro

Classical chemical resolution, as mentioned in the synthesis context, is also a fundamental technique. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. wikipedia.org

Pharmacological Characterization of R Didesmethylsibutramine Hydrochloride: Preclinical Studies

Monoamine Reuptake Inhibition Profile

(R)-Didesmethylsibutramine functions as a monoamine reuptake inhibitor, targeting the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). wikipedia.org This mechanism of action leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. ontosight.ai

Specificity and Potency on Serotonin, Norepinephrine, and Dopamine Transporters

In vitro studies have demonstrated that (R)-didesmethylsibutramine exhibits a distinct profile of potency for the inhibition of monoamine transporters. It is a potent inhibitor of norepinephrine and dopamine reuptake, with a somewhat lower potency for serotonin reuptake inhibition. nih.gov The affinity (Ki) values highlight this specificity, indicating a strong interaction with NET and DAT. wikipedia.org

Table 1: Monoamine Transporter Affinity (Ki, nM) of Didesmethylsibutramine (B18375) Enantiomers

| Compound | SERT | NET | DAT |

|---|---|---|---|

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

Data sourced from in vitro studies. wikipedia.org

Preclinical Efficacy in Animal Models

The enhanced potency of (R)-didesmethylsibutramine in inhibiting monoamine reuptake translates to significant effects in various animal models, particularly those related to obesity and depression.

Anorexic Effects in Rodent Models

In rodent models, (R)-didesmethylsibutramine has demonstrated significant anorexic effects, leading to a reduction in food intake. nih.gov Studies have shown that the (R)-enantiomer is considerably more potent in producing these effects than the (S)-enantiomer. wikipedia.orgnih.gov This reduction in appetite is a direct consequence of the elevated levels of norepinephrine and serotonin in key brain regions that regulate feeding behavior. ontosight.ai The anorexic properties of (R)-didesmethylsibutramine suggest its potential as a therapeutic agent for obesity. ncats.ionih.gov

Explorations of Antidepressant-like Activities in Animal Models

Beyond its effects on appetite, (R)-didesmethylsibutramine has also been investigated for its potential antidepressant-like activities. In animal models of depression, such as the Porsolt swim test, this compound has been shown to reduce immobility time, a key indicator of antidepressant efficacy. nih.gov The (R)-enantiomer was found to be more potent than the (S)-enantiomer in exerting these effects. nih.gov This activity is consistent with its mechanism as a norepinephrine and serotonin reuptake inhibitor, a pharmacological profile shared by many established antidepressant medications. wikipedia.org

Neurotransmitter System Modulation Mechanisms

(R)-Didesmethylsibutramine hydrochloride functions as a potent monoamine reuptake inhibitor, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). ncats.iowikipedia.org By blocking these transporters, the compound effectively increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. wikipedia.org

In vitro studies utilizing synaptosomes isolated from rat brain tissue have been instrumental in quantifying the inhibitory activity of (R)-Didesmethylsibutramine hydrochloride. These experiments measure the concentration of the compound required to inhibit 50% of the monoamine uptake (IC50) and the binding affinity of the compound to the transporters (Ki).

The (R)-enantiomer of didesmethylsibutramine demonstrates a higher potency as a monoamine reuptake inhibitor compared to its (S)-enantiomer. ncats.io Preclinical data indicates that (R)-Didesmethylsibutramine hydrochloride has a strong affinity for DAT and NET, with a comparatively lower, yet significant, affinity for SERT. ncats.io This profile suggests a pronounced effect on dopaminergic and noradrenergic pathways, with a modulatory influence on the serotonergic system.

Table 1: In Vitro Inhibitory Activity of (R)-Didesmethylsibutramine Hydrochloride on Monoamine Transporters

| Transporter | IC50 (nM) | Ki (nM) |

|---|---|---|

| Serotonin Transporter (SERT) | 140.0 | 140 |

| Norepinephrine Transporter (NET) | 13.0 | 13 |

| Dopamine Transporter (DAT) | 8.9 | 8.9 |

Data sourced from preclinical in vitro studies. ncats.io

The differential inhibitory activity on these transporters underscores the compound's specific impact on the balance of neurotransmitters in the brain. The potent inhibition of dopamine and norepinephrine reuptake, in particular, is a key characteristic of its mechanism of action.

In addition to its effects on monoamine transporters, (R)-Didesmethylsibutramine hydrochloride has been identified as an inhibitor of NMDA-evoked activity. The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor, plays a critical role in excitatory synaptic transmission, synaptic plasticity, and various neurological functions. Over-activation of NMDA receptors can lead to excitotoxicity and neuronal damage, implicating them in a range of neurological conditions.

Preclinical evidence suggests that didesmethylsibutramine can modulate the activity of NMDA receptors. However, detailed in vitro and in vivo studies characterizing the specific nature of this inhibition for the (R)-enantiomer are not extensively available in the public domain. The precise mechanism, whether it involves competitive antagonism at the glutamate or glycine (B1666218) binding sites, non-competitive channel blocking, or allosteric modulation, has not been fully elucidated in published research.

Furthermore, quantitative data such as the IC50 value for the inhibition of NMDA-evoked currents or the binding affinity (Ki) for the NMDA receptor complex by (R)-Didesmethylsibutramine hydrochloride are not readily found in the scientific literature. The research models employed to establish this inhibitory activity, for instance, specific neuronal cell types or brain regions, also require more detailed investigation.

While the inhibition of NMDA-evoked activity is a recognized aspect of the pharmacological profile of didesmethylsibutramine, further preclinical studies are necessary to fully characterize the potency, selectivity, and functional consequences of this action for the (R)-enantiomer. Understanding this mechanism in greater detail would provide a more complete picture of the compound's effects on glutamatergic neurotransmission and its potential therapeutic implications.

Advanced Analytical Methodologies for R Didesmethylsibutramine Hydrochloride

Chromatographic Techniques

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the analysis of (R)-Didesmethylsibutramine hydrochloride. These techniques allow for the separation of the analyte from complex matrices and its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) with Tandem Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the determination of Didesmethylsibutramine (B18375). scirp.orgsemanticscholar.orgtci-thaijo.org This method offers exceptional selectivity and sensitivity, making it suitable for analyzing biological samples where the analyte concentration may be very low. scirp.orgsemanticscholar.org

In a typical LC-MS/MS setup, the analytes are ionized using an electrospray ionization (ESI) source, usually in the positive ion mode, to generate protonated molecules [M+H]⁺. scirp.orgsemanticscholar.org The separation is often achieved on a reversed-phase column, such as a C18 column. semanticscholar.org The subsequent detection by tandem mass spectrometry provides a high degree of specificity. semanticscholar.org

Research has demonstrated the successful application of LC-MS/MS for the simultaneous detection of sibutramine (B127822) and its metabolites, including didesmethylsibutramine, in various samples like plasma and dietary supplements. scirp.orgnih.gov The technique's ability to monitor specific precursor-to-product ion transitions makes it highly robust against matrix interferences.

Table 1: Example LC-MS/MS Parameters for Didesmethylsibutramine Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | Reversed Phase C18 |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer |

| Flow Rate | 0.40 mL/min semanticscholar.org |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive scirp.orgsemanticscholar.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) scirp.orgsemanticscholar.org |

| Precursor Ion (m/z) | 252.1 / 252.2 / 254.10 semanticscholar.orgresearchgate.netresearchgate.net |

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Since Didesmethylsibutramine possesses a chiral center, the separation of its enantiomers is crucial for stereospecific research. Chiral chromatography is the definitive method for this purpose, allowing for the separation and purity assessment of the (R)- and (S)-enantiomers.

Methodologies have been developed that utilize chiral stationary phases (CSPs) to achieve baseline separation of the enantiomers. One such approach involves the use of an alpha-1-acid glycoprotein (B1211001) column. nih.gov Another study successfully separated the R(+)- and S(-)-isomers of sibutramine and its desmethyl metabolites on a Chiral-AGP stationary-phase column. nih.gov This separation is critical as the pharmacological activity can differ significantly between enantiomers. A successful separation of sibutramine enantiomers yielded a resolution of 1.9. nih.gov

Table 2: Chiral Chromatography Systems for Sibutramine Metabolite Enantiomers

| Chiral Stationary Phase | Result |

|---|---|

| Alpha-1-acid glycoprotein column | Baseline separation of R- and S-sibutramine nih.gov |

Method Development and Validation for Quantification in Research Matrices

The development of robust analytical methods requires rigorous validation to ensure the reliability of the generated data. Validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). mdpi.comresearchgate.net

Validated methods for the quantification of Didesmethylsibutramine demonstrate linearity over a specific concentration range, ensuring that the response of the instrument is proportional to the analyte concentration. semanticscholar.orgmdpi.com For instance, one HPLC-MS/MS method showed linearity for N-N-didesmethylsibutramine over a concentration range of 0.10 to 11.00 ng/mL. semanticscholar.org Another study established a linear range of 0.025–1.0 mg/mL for N-di-desmethylsibutramine using HPLC-UV-ESI-MS. researchgate.net

Other critical validation parameters include accuracy, precision, selectivity, and the determination of limits of detection (LOD) and quantification (LOQ). mdpi.comresearchgate.net The LOD for didesmethylsibutramine in a dried urine spot method was reported as 0.03 ng/mL. tci-thaijo.org

Table 3: Summary of Validation Parameters from a Developed Analytical Method

| Validation Parameter | Typical Result |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 ijisrt.com |

| Accuracy (% Recovery) | 95.7 - 103.8% researchgate.net |

| Precision (% RSD) | Intra-day: < 2.9%, Inter-day: < 4.7% researchgate.net |

| Limit of Detection (LOD) | 0.03 ng/mL tci-thaijo.org |

Spectroscopic and Other Detection Methods

Alongside chromatography, various spectroscopic methods are employed for the detection and quantification of (R)-Didesmethylsibutramine hydrochloride.

UV Spectrophotometry for Quantitative Analysis in Research Settings

UV-Vis spectrophotometry offers a simpler and more accessible method for the quantitative analysis of sibutramine compounds in bulk and pharmaceutical formulations. researchgate.net The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. researchgate.net

For sibutramine hydrochloride, the wavelength of maximum absorbance (λmax) is typically observed around 223 nm or 239 nm. ijisrt.comresearchgate.netlatamjpharm.org Developed UV spectrophotometric methods have been validated for linearity, accuracy, and precision. researchgate.netlatamjpharm.org For example, one method demonstrated linearity in the concentration range of 5-25 μg/ml. researchgate.net Another study showed linearity from 5.0 to 30.0 μg/mL with a correlation coefficient of 0.9997. latamjpharm.orgresearchgate.net

Table 4: Performance Characteristics of a UV Spectrophotometric Method

| Parameter | Value |

|---|---|

| Wavelength of Maximum Absorption (λmax) | 223 nm researchgate.netlatamjpharm.org |

| Linearity Range | 5.0 - 30.0 µg/mL latamjpharm.orgresearchgate.net |

| Correlation Coefficient (r²) | 0.9997 latamjpharm.orgresearchgate.net |

| Accuracy (% Recovery) | 99.1% - 102.2% latamjpharm.orgresearchgate.net |

| Limit of Detection (LOD) | 0.13 µg/ml researchgate.net |

Mass Spectrometry (MS/MS) Detection Modes (e.g., Multiple Reaction Monitoring, MRM)

As mentioned in the context of LC-MS/MS, tandem mass spectrometry is a key detection method. The Multiple Reaction Monitoring (MRM) mode is particularly valuable for quantitative studies due to its high selectivity and sensitivity. scirp.orgsemanticscholar.org

In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. semanticscholar.org This process effectively filters out background noise and interfering substances. For Didesmethylsibutramine, specific precursor and product ion transitions are used for unambiguous identification and quantification. For example, transitions such as m/z 254.10 → 126.9 and 254.10 → 141.00 have been utilized. semanticscholar.org

Table 5: Selected MRM Transitions for Didesmethylsibutramine

| Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|

| 254.10 | 126.9 semanticscholar.org |

| 254.10 | 141.00 semanticscholar.org |

| 252.1 | 125.0 researchgate.net |

Sample Preparation Strategies for Research Applications

In the quantitative analysis of (R)-didesmethylsibutramine hydrochloride from complex biological matrices, effective sample preparation is a critical prerequisite for achieving accurate and reliable results. The primary goal is to isolate the analyte from interfering endogenous components such as proteins, salts, and lipids, and to concentrate it for enhanced detection sensitivity. The choice of a specific sample preparation technique is contingent upon the physicochemical properties of the analyte, the nature of the sample matrix, the required limit of detection, and the analytical instrumentation employed. For (R)-didesmethylsibutramine hydrochloride, Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are two of the most commonly utilized and effective strategies.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a conventional and widely practiced sample cleanup technique that operates on the principle of differential solubility of an analyte between two immiscible liquid phases. For the extraction of didesmethylsibutramine, which is a basic compound, the pH of the aqueous sample matrix (e.g., plasma) is typically adjusted to an alkaline state. This adjustment neutralizes the charge on the amine group, rendering the molecule less polar and thereby increasing its affinity for a nonpolar organic solvent.

In a typical LLE procedure for didesmethylsibutramine and its related metabolites from human plasma, the sample is first basified, often with sodium hydroxide. nih.gov An immiscible organic solvent is then added, and the mixture is thoroughly agitated to facilitate the transfer of the analyte from the aqueous phase to the organic phase. semanticscholar.org Common solvents used for this purpose include methyl tert-butyl ether (MTBE) or a combination of diethyl ether and n-hexane. nih.govsemanticscholar.orgresearchgate.net After vigorous mixing, the sample is centrifuged to achieve a clear separation of the two phases. semanticscholar.org The organic layer, now containing the analyte, is carefully transferred to a clean tube and evaporated to dryness, often under a stream of nitrogen. nih.govsemanticscholar.org The resulting residue is then reconstituted in a small volume of the mobile phase used for the chromatographic analysis, rendering it ready for injection into the analytical system. nih.govsemanticscholar.org

| Parameter | LLE Procedure for Didesmethylsibutramine Analysis nih.govsemanticscholar.org |

| Sample Matrix | Human Plasma |

| pH Adjustment | Basification with Sodium Hydroxide |

| Extraction Solvent | Methyl tert-butyl ether (MTBE) |

| Process | 1. Add MTBE to basified plasma. 2. Vortex/shake to mix. 3. Centrifuge to separate phases. |

| Post-Extraction | 1. Transfer organic supernatant. 2. Evaporate to dryness under nitrogen. 3. Reconstitute in mobile phase. |

Solid Phase Extraction (SPE)

Solid Phase Extraction is a more modern and often more efficient alternative to LLE, offering advantages such as higher analyte recovery, reduced solvent consumption, and the potential for automation. innovareacademics.in SPE utilizes a solid sorbent material packed into a cartridge or well plate to selectively adsorb the analyte from the liquid sample. researchgate.net For basic compounds like didesmethylsibutramine, ion-exchange or polymeric reversed-phase sorbents are frequently employed. innovareacademics.in

A common SPE method involves the use of a hydrophilic-lipophilic balanced (HLB) polymeric cartridge. researchgate.net The process generally consists of four key steps:

Conditioning: The sorbent bed is first washed with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the functional groups and ensure reproducible interaction with the analyte.

Loading: The pre-treated sample is passed through the conditioned cartridge. The analyte and some endogenous interferences are retained on the sorbent material.

Washing: The cartridge is washed with a specific solvent or buffer solution to selectively remove weakly bound interferences while the analyte of interest remains adsorbed to the sorbent.

Elution: A strong organic solvent or a solvent mixture with an adjusted pH is passed through the cartridge to disrupt the analyte-sorbent interaction and elute the purified analyte for subsequent analysis. innovareacademics.in

This technique provides a cleaner extract compared to LLE, which is particularly beneficial for sensitive detection methods like tandem mass spectrometry. innovareacademics.inresearchgate.net

| Step | Solid Phase Extraction (SPE) Procedure innovareacademics.inresearchgate.net |

| 1. Conditioning | The sorbent is activated, typically with methanol followed by water. |

| 2. Loading | The biological sample (e.g., plasma) is loaded onto the cartridge, where the analyte is retained. |

| 3. Washing | Interfering substances are washed away using a specific solvent, leaving the analyte on the sorbent. |

| 4. Elution | The purified analyte is collected by passing a strong elution solvent through the cartridge. |

Reference Standard Applications in Analytical Chemistry

A certified reference standard of (R)-didesmethylsibutramine hydrochloride is an indispensable tool in analytical chemistry, serving as the benchmark for ensuring the identity, purity, and concentration of the analyte in a given sample. lgcstandards.com These standards are highly purified and meticulously characterized materials that are essential for the validation and routine application of analytical methods. nih.gov

The primary applications of a reference standard in the analysis of (R)-didesmethylsibutramine hydrochloride include:

Method Development and Validation: During the development of a new analytical method, the reference standard is used to optimize various parameters, such as chromatographic separation and mass spectrometric detection. In method validation, it is crucial for establishing key performance characteristics. nih.gov

Calibration and Quantification: The most fundamental use of a reference standard is in the preparation of calibration curves. A series of solutions with known concentrations of the reference standard are prepared and analyzed to generate a calibration curve, which plots the instrument response against the analyte concentration. nih.gov This curve is then used to determine the concentration of (R)-didesmethylsibutramine hydrochloride in unknown research or forensic samples. nifc.gov.vn

Quality Control (QC): Reference standards are used to prepare QC samples at multiple concentration levels (low, medium, and high) that span the calibration range. semanticscholar.org These QC samples are analyzed alongside unknown samples in each analytical run to verify the accuracy, precision, and continued validity of the analytical method. semanticscholar.orgnih.gov

Specificity and Selectivity: The reference standard is used to confirm the identity of the analyte in a sample by comparing its retention time in chromatography and its mass spectrum with that of the standard. This ensures that the analytical signal is from the target analyte and not from an interfering substance.

The reliability of any quantitative data is directly dependent on the quality and purity of the reference standard used. lgcstandards.com Therefore, using a well-characterized, certified reference material from a reputable source is paramount for generating scientifically sound and defensible analytical results.

| Method Validation Parameter | Application of Reference Standard nih.govsemanticscholar.orgualberta.ca |

| Linearity | Used to prepare calibrators and establish the concentration range over which the instrument response is proportional to the analyte concentration (e.g., 0.328–32.8 ng/mL). |

| Accuracy & Precision | Used to prepare Quality Control (QC) samples at known concentrations to assess how close the measured value is to the true value (accuracy) and the degree of scatter between repeated measurements (precision). |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be reliably quantified with acceptable precision and accuracy. |

| Specificity | The chromatographic and mass spectrometric profile of the reference standard is used to confirm the identity of the analyte in unknown samples, distinguishing it from metabolites and matrix components. |

Future Directions in R Didesmethylsibutramine Hydrochloride Research

Exploration of Novel Analogues with Enhanced Stereoselectivity for Research Purposes

A key future direction in the study of (R)-Didesmethylsibutramine hydrochloride lies in the rational design and synthesis of novel analogues. The primary goal of this research is to develop chemical probes with even greater stereoselectivity for the primary monoamine transporters: the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). nih.gov By introducing additional chiral centers or modifying the core cyclobutane (B1203170) and phenyl rings, researchers can systematically explore the structure-activity relationship (SAR). nih.govresearchgate.net This exploration could lead to the discovery of analogues that are highly selective for a single transporter, allowing for a more precise dissection of the physiological roles of SERT, NET, and DAT in various neural circuits.

Research has demonstrated that even subtle changes in stereochemistry can dramatically alter the potency and selectivity of monoamine reuptake inhibitors. nih.gov Future work will likely involve creating a library of stereoisomers and diastereomers of didesmethylsibutramine (B18375) analogues. These compounds would then be subjected to rigorous in vitro screening to determine their binding affinities and inhibition potencies at each transporter. The insights gained from these studies would be invaluable for developing more sophisticated computational models of ligand-transporter interactions and for creating research tools to investigate conditions where monoamine signaling is dysregulated.

Advanced Preclinical Models for Pharmacological Investigation

Furthermore, the development and use of humanized animal models, which express human versions of the monoamine transporters, will be critical for improving the translational relevance of preclinical findings. These models can help to bridge the gap between animal studies and human pharmacology. In vitro models, such as primary neuronal cultures and brain slice preparations from specific brain regions, will also play a vital role. nih.gov These systems allow for detailed electrophysiological and neurochemical studies to determine how the compound modulates synaptic transmission and neuronal activity with high precision.

Refinement of Stereoselective Synthetic Strategies for High Purity and Yield

The generation of enantiomerically pure (R)-Didesmethylsibutramine is paramount for accurate and reproducible research, as the (S)-enantiomer is significantly less active. wikipedia.org While chiral resolution of racemic mixtures is a possible approach, future research will focus on refining more efficient and scalable stereoselective synthetic strategies. rsc.org A significant breakthrough has been the development of a highly enantioselective, catalytic asymmetric synthesis of (R)-didesmethylsibutramine. nih.gov This method utilizes a ruthenium/(R)-MeOBiPheP catalyst for the asymmetric hydrogenation of a dienamide precursor, achieving high yield and an enantiomeric excess of 98.5%. nih.gov

Future work in this area will aim to optimize such catalytic systems further, perhaps by exploring alternative catalysts and reaction conditions to push yields and purity even higher. The goal is to develop a robust and economically viable process that can be scaled up for larger-scale production without compromising enantiomeric purity. nih.gov These advancements will ensure a reliable supply of high-quality (R)-Didesmethylsibutramine hydrochloride for research, free from the confounding influence of the less active (S)-enantiomer.

Development of Ultra-Sensitive Analytical Techniques for Trace Analysis in Research Matrices

Accurate quantification of (R)-Didesmethylsibutramine hydrochloride and its potential metabolites in complex biological samples is essential for detailed pharmacokinetic and pharmacodynamic studies. The future in this domain points towards the development of ultra-sensitive and stereoselective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has already proven to be a powerful tool for this purpose. nih.govontosight.ai

Future research will focus on enhancing the capabilities of these techniques. This includes the use of chiral stationary-phase columns that can effectively separate the (R)- and (S)-enantiomers, allowing for their independent quantification in research matrices like rat plasma. nih.govnih.gov Method development will also concentrate on optimizing sample preparation techniques to improve extraction recovery and minimize matrix effects, thereby increasing sensitivity and accuracy. diva-portal.org The aim is to achieve lower limits of detection (LOD) and quantification (LOQ), enabling the study of the compound's disposition at very low concentrations and in micro-volume samples, which is particularly important for preclinical research. nih.gov

Data Tables

Table 1: Monoamine Transporter Binding Affinity (Ki, nM) of Didesmethylsibutramine Enantiomers

| Compound | SERT | NET | DAT |

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

| Source: Adapted from Wikipedia's compilation of pharmacological data. wikipedia.org |

Table 2: Key Future Research Strategies and Goals

| Research Area | Strategy | Primary Goal |

| Novel Analogues | Rational drug design, synthesis of stereoisomers | Develop highly selective chemical probes for individual monoamine transporters. |

| Preclinical Models | Use of knockout and humanized animal models | Elucidate specific in vivo mechanisms and improve translational relevance. |

| Synthetic Strategies | Optimization of asymmetric catalytic hydrogenation | Achieve high-yield, scalable production of enantiomerically pure (R)-Didesmethylsibutramine. |

| Analytical Techniques | Refinement of chiral LC-MS/MS methods | Enable ultra-sensitive, stereoselective quantification for detailed pharmacokinetic studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。